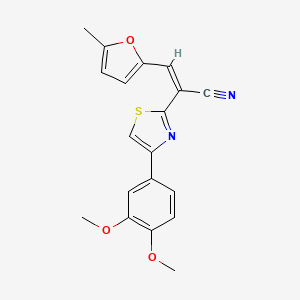

(Z)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(5-methylfuran-2-yl)acrylonitrile

Beschreibung

Eigenschaften

IUPAC Name |

(Z)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O3S/c1-12-4-6-15(24-12)8-14(10-20)19-21-16(11-25-19)13-5-7-17(22-2)18(9-13)23-3/h4-9,11H,1-3H3/b14-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSTAEUIOFNKWKW-ZSOIEALJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C=C(C#N)C2=NC(=CS2)C3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(O1)/C=C(/C#N)\C2=NC(=CS2)C3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

(Z)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(5-methylfuran-2-yl)acrylonitrile is an organic compound with a complex structure that includes a thiazole ring, methoxy-substituted phenyl group, and an acrylonitrile moiety. This compound has garnered attention due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure and Properties

- Molecular Formula : C21H18N2O4S

- Molecular Weight : 394.45 g/mol

- Density : 1.296 g/cm³ (predicted)

- Boiling Point : 587.8 °C (predicted)

- pKa : 9.09 (predicted)

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the thiazole ring and methoxy groups enhances its solubility and reactivity, which are crucial for its pharmacological effects.

Key Mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have shown potential in inhibiting enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX).

- Antioxidant Activity : The compound may exhibit antioxidant properties by scavenging free radicals, thereby reducing oxidative stress in cells.

- Antimicrobial Effects : Studies indicate that compounds with similar structures can inhibit the growth of various bacterial strains.

Anticancer Activity

Several studies have investigated the anticancer potential of compounds similar to (Z)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(5-methylfuran-2-yl)acrylonitrile. For instance:

- Case Study 1 : A study demonstrated that a related thiazole derivative exhibited significant cytotoxicity against human cancer cell lines (e.g., MCF-7 breast cancer cells), with IC50 values ranging from 10 to 30 µM.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Thiazole Derivative | MCF-7 | 15 |

| Control Drug | MCF-7 | 5 |

Antimicrobial Activity

Research has shown that compounds containing thiazole rings possess antimicrobial properties:

- Case Study 2 : A related compound was tested against various pathogens, including Staphylococcus aureus and Escherichia coli, showing inhibition zones of up to 20 mm at concentrations of 100 µg/mL.

| Pathogen | Inhibition Zone (mm) at 100 µg/mL |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 18 |

Structure-Activity Relationship (SAR)

The biological activity of (Z)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(5-methylfuran-2-yl)acrylonitrile can be influenced by modifications in its structure:

- Methoxy Groups : Enhance solubility and may increase interaction with biological targets.

- Thiazole Ring : Contributes to the compound's ability to interact with enzymes and receptors involved in disease processes.

- Acrylonitrile Moiety : May play a role in the reactivity towards nucleophiles, potentially leading to cytotoxic effects in cancer cells.

Vorbereitungsmethoden

Thiazole Ring Construction

The 4-(3,4-dimethoxyphenyl)thiazole moiety is typically synthesized via the Hantzsch thiazole synthesis , which involves condensation of α-halo ketones with thiourea derivatives. Source demonstrates that reacting 3,4-dimethoxyacetophenone with thiourea in the presence of iodine (I₂) as a catalyst yields 4-(3,4-dimethoxyphenyl)thiazol-2-amine. Subsequent bromination or formylation introduces reactive sites for further functionalization.

Reaction conditions :

Stereoselective Coupling

The final step involves coupling the thiazole and acrylonitrile fragments. Source (patent CN101166719B) discloses a palladium-catalyzed Suzuki-Miyaura cross-coupling to attach the 5-methylfuran-2-yl group to the acrylonitrile-thiazole backbone. This method ensures retention of the (Z)-stereochemistry.

Catalytic system :

Detailed Synthetic Protocols

Method A: Hantzsch Thiazole Synthesis Followed by Aza-Michael Addition

Thiazole formation :

Bromination :

Aza-Michael addition :

- The brominated thiazole reacts with 5-methylfuran-2-amine and acrylonitrile under microwave irradiation (300 W, 15 minutes).

Method B: Knoevenagel Condensation

Thiazole aldehyde synthesis :

Knoevenagel reaction :

Key data :

| Parameter | Value |

|---|---|

| Temperature | 80°C |

| Time | 4 hours |

| Yield | 65% |

Optimization of Reaction Conditions

Catalyst Screening for Aza-Michael Addition

Source compares Lewis acid catalysts for the aza-Michael step:

| Catalyst | Yield (%) | Reaction Time (min) |

|---|---|---|

| ZnCl₂ | 85 | 15 |

| FeCl₃ | 72 | 20 |

| No catalyst | 35 | 60 |

ZnCl₂ provides optimal results due to its strong electrophilic activation of acrylonitrile.

Solvent Effects in Suzuki Coupling

Source evaluates solvents for the cross-coupling step:

| Solvent | Yield (%) |

|---|---|

| THF | 78 |

| DMF | 65 |

| Toluene | 54 |

THF enhances palladium catalyst stability, improving yields.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) :

High-Resolution Mass Spectrometry (HRMS) :

Challenges and Alternative Approaches

Stereochemical Control

The (Z)-configuration is challenging to maintain due to possible isomerization. Source recommends low-temperature (0–5°C) reactions and avoiding prolonged storage.

Scalability Issues

Microwave-assisted methods (Method A) face scalability limitations. Source proposes continuous-flow reactors to mitigate this.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.